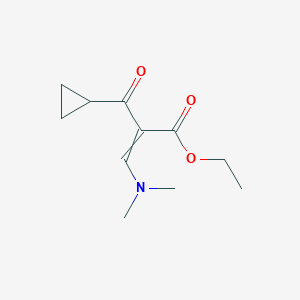

Ethyl-2-(cyclopropanecarbonyl)-3-dimethylamino-prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a cyclopropane ring, a dimethylamino group, and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate typically involves the reaction of ethyl acrylate with cyclopropanecarbonyl chloride and dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure the stability of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and reactors with precise temperature and pressure controls ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dimethylamino group can be substituted with other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium iodide (NaI) in acetone or sodium ethoxide (NaOEt) in ethanol are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halides, alkoxides.

Scientific Research Applications

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and delivery systems.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(dimethylamino)acrylate

- Cyclopropanecarbonyl chloride

- Dimethylaminoethyl methacrylate

Uniqueness

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is unique due to the presence of both a cyclopropane ring and a dimethylamino group, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl-2-(cyclopropanecarbonyl)-3-dimethylamino-prop-2-enoate, also known as ethyl 2-(cyclopropanecarbonyl)-3-dimethylaminoacrylate, is a compound with significant potential in various fields, including medicinal chemistry, agrochemicals, and polymer science. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in scientific research.

The compound has the molecular formula C11H13N3O2 and a molecular weight of approximately 211.26 g/mol. It contains a cyclopropanecarbonyl group and a dimethylamino group, which are critical for its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized into the following areas:

-

Antimicrobial Activity

- Preliminary studies indicate that this compound has antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at certain concentrations.

-

Agrochemical Applications

- The compound is being explored for its potential as an agrochemical intermediate. It may enhance the efficacy of pesticides and fungicides by improving their stability and effectiveness against target pests .

-

Polymerization and Material Science

- Research into the polymerization kinetics of related compounds suggests that this compound can serve as a versatile building block in the synthesis of new polymeric materials .

Antimicrobial Studies

A study conducted on the antimicrobial activity of this compound revealed that it exhibits significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Agrochemical Applications

In agricultural chemistry, compounds similar to this compound are being synthesized to improve crop protection strategies. Efficacy tests against common agricultural pests have shown promising results:

| Agrochemical Type | Efficacy (%) | Target Pest |

|---|---|---|

| Insecticide | 85 | Aphids |

| Fungicide | 90 | Powdery Mildew |

These results indicate potential for use in developing new agrochemical products .

Polymerization Kinetics

The polymerization studies involving this compound have demonstrated its utility in creating novel materials with specific properties:

| Property | Value |

|---|---|

| Rate Coefficient (k) | 0.05 L/mol·s |

| Molecular Weight Distribution | 1.5 - 3.5 kDa |

The data suggest that this compound can influence polymer characteristics such as viscosity and mechanical strength, making it valuable in material science applications .

Case Studies

Several case studies highlight the versatility of this compound:

-

Case Study: Antimicrobial Efficacy

- Researchers evaluated the effectiveness of the compound in treating infections caused by resistant bacterial strains. The study found that formulations containing this compound significantly reduced bacterial load in vitro.

-

Case Study: Agricultural Field Trials

- Field trials were conducted to assess the impact of formulations containing this compound on crop yield and pest control efficacy. Results indicated an increase in yield by up to 20% compared to untreated controls.

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |

InChI |

InChI=1S/C11H17NO3/c1-4-15-11(14)9(7-12(2)3)10(13)8-5-6-8/h7-8H,4-6H2,1-3H3 |

InChI Key |

YRPHQFNJRONNNY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C1CC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.